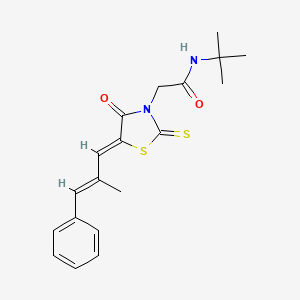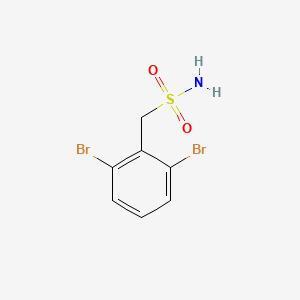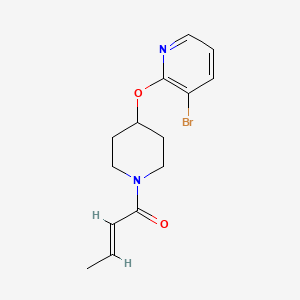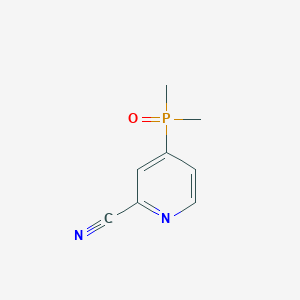
N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide” is a complex organic molecule. It contains a tert-butyl group, a phenyl group, and a thiazolidine ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl groups are often introduced using tert-butyl nitrite (TBN) as a carbon source . Additionally, chiral sulfinamides are known to be used in the stereoselective synthesis of amines and their derivatives .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the amide group might be involved in condensation or hydrolysis reactions. The tert-butyl group could undergo reactions typical of alkyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of an amide group could result in hydrogen bonding, affecting its solubility and boiling point. The tert-butyl group could affect the compound’s reactivity and steric properties .Aplicaciones Científicas De Investigación
Synthesis of N-tert-butyl amides
N-tert-butyl amides are valuable compounds used in various chemical processes. Interestingly, tert-butyl nitrite (TBN) has been introduced as a source of carbon (tert-butyl group) for their synthesis. Previously, TBN was primarily used as a source of nitrogen, oxygen, or nitric oxide (NO), but not as a carbon source. Under very mild conditions, TBN facilitates the transformation of nitriles and water into highly valuable N-tert-butyl amides .
Transamidation reactions
Tert-butyl nitrite promotes the transamidation of secondary amides. This mild and efficient method allows for the conversion of secondary amides into various amines, including primary, secondary, cyclic, and acyclic amines. The presence of TBN facilitates this transformation, making it a useful tool in synthetic chemistry .
Thermally activated delayed fluorescence (TADF) emitters
In the development of solution-processed organic light-emitting diodes (OLEDs), non-doped TADF emitters are highly desirable due to their efficiency and compatibility with wet methods. Researchers have explored tert-butyl-substituted hetero-donor TADF compounds as potential emitters for OLEDs. These compounds exhibit excellent performance and can be processed from solution, making them promising candidates for next-generation displays and lighting devices .
Mecanismo De Acción
Propiedades
IUPAC Name |
N-tert-butyl-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-13(10-14-8-6-5-7-9-14)11-15-17(23)21(18(24)25-15)12-16(22)20-19(2,3)4/h5-11H,12H2,1-4H3,(H,20,22)/b13-10+,15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIADJSHVHAOTNT-RJSPBKBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(4-ethylphenyl)acetamide](/img/structure/B2736211.png)


![Diethyl 5-[[10-[[3,5-bis(ethoxycarbonyl)-4-methylthiophen-2-yl]amino]-10-oxodecanoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2736215.png)
![(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B2736217.png)



![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2736222.png)


![1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B2736226.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2736228.png)
